molecular formula C11H12O3 B13874245 Propan-2-yl 2-formylbenzoate

Propan-2-yl 2-formylbenzoate

Cat. No.: B13874245
M. Wt: 192.21 g/mol
InChI Key: MNTBLDZEEHVCFM-UHFFFAOYSA-N
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Description

Propan-2-yl 2-formylbenzoate is an organic compound with the molecular formula C11H12O3 It is an ester formed from the reaction of isopropanol and 2-formylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production of the ester.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-formylbenzoic acid is converted to 2-carboxybenzoic acid.

    Reduction: 2-formylbenzoic acid is converted to 2-hydroxymethylbenzoate.

    Substitution: Various esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-formylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aldehyde group can also form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

    Ethyl 2-formylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

    Propan-2-yl 4-formylbenzoate: Similar structure but with the formyl group at the para position instead of the ortho position.

Uniqueness

Propan-2-yl 2-formylbenzoate is unique due to the presence of both an isopropyl ester group and an ortho-formyl group

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

propan-2-yl 2-formylbenzoate

InChI

InChI=1S/C11H12O3/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3

InChI Key

MNTBLDZEEHVCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C=O

Origin of Product

United States

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